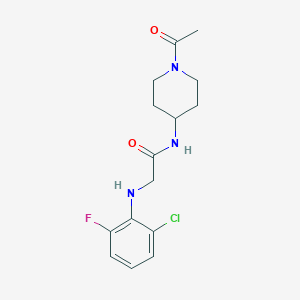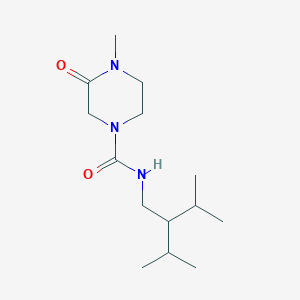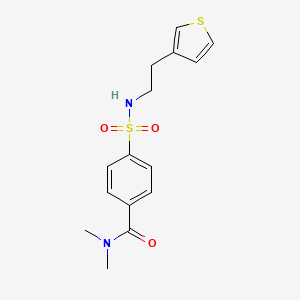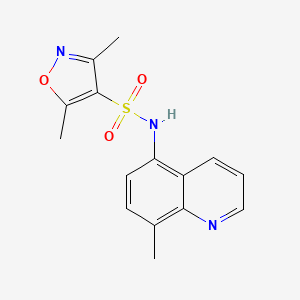
methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it an important tool for researchers in the field of medicine and biology.
作用机制
Methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate inhibits the activity of enzymes and proteins by binding to their active sites. This binding prevents the substrate from binding to the enzyme or protein, leading to a decrease in activity. The exact mechanism of action of this compound may vary depending on the enzyme or protein being studied.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various kinases such as JAK2 and FLT3, making it a potential drug candidate for the treatment of cancer. This compound has also been shown to inhibit the activity of proteases such as cathepsin B and L, which are involved in various physiological processes such as protein degradation and antigen processing.
实验室实验的优点和局限性
Methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes and proteins, making it a valuable tool for studying their function and regulation. This compound is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of this compound is that it may exhibit off-target effects, leading to potential complications in experimental results.
未来方向
There are several future directions for the study of methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate. One potential direction is the development of this compound as a drug candidate for the treatment of cancer and inflammation. Further studies on the mechanism of action of this compound may also provide valuable insights into the function and regulation of various enzymes and proteins. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective inhibitors of enzymes and proteins.
合成方法
Methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate is synthesized by a multistep process. The first step involves the reaction of 2-cyclobutyl-1,3-oxazole-4-carbonyl chloride with 3-fluoroaniline to form N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroaniline. This intermediate is then reacted with methyl 2-bromoacetate in the presence of a base to yield this compound. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
Methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate has been used in various scientific research applications. It is known to inhibit the activity of various enzymes such as proteases and kinases, making it a potential drug candidate for the treatment of diseases such as cancer and inflammation. This compound has also been used to study the mechanism of action of various enzymes and proteins, providing valuable insights into their function and regulation.
属性
IUPAC Name |
methyl 2-(N-(2-cyclobutyl-1,3-oxazole-4-carbonyl)-3-fluoroanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-23-15(21)9-20(13-7-3-6-12(18)8-13)17(22)14-10-24-16(19-14)11-4-2-5-11/h3,6-8,10-11H,2,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAQIZNZWGBTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC=C1)F)C(=O)C2=COC(=N2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-bromo-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B7679016.png)
![1-(2,3-dihydro-1H-inden-5-ylmethyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7679020.png)
![3-[(2,6-Dimethylpyridin-3-yl)methylsulfonyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7679021.png)

![2-[4-[[(8-fluoroquinolin-4-yl)-methylamino]methyl]piperidin-1-yl]-N-methylacetamide](/img/structure/B7679034.png)


![N-[2-chloro-4-[(1-ethenylpyrazol-4-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7679050.png)
![N-[3-(3,5-difluorophenyl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7679056.png)


![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7679099.png)


